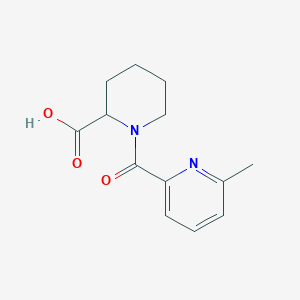
1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate (HEMBDC) is a chemical compound that has been widely studied in the scientific community due to its versatile properties. It is a dicarboxylic acid that can be used as a precursor for the synthesis of a variety of compounds and materials. This compound has been used in a number of scientific applications and holds promise for a variety of future research directions.
Aplicaciones Científicas De Investigación
1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate has been used in a variety of scientific research applications, including as a precursor for the synthesis of other compounds and materials. It has been used in the synthesis of polymers, dyes, organic semiconductors, and other materials. It has also been used in the synthesis of pharmaceuticals, such as antibiotics and antifungals. Additionally, it has been used in the synthesis of organic catalysts and as a catalyst for organic reactions.
Mecanismo De Acción
1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate is an acid, and its mechanism of action is based on its ability to donate protons. It is able to donate protons to other molecules, which can then be used to catalyze reactions or to form other compounds. Additionally, it is able to form hydrogen bonds with other molecules, which can stabilize the structure of the molecule and facilitate the formation of other compounds.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, it has been found to have an effect on the metabolism of certain compounds, such as fatty acids, and has been found to have an effect on the metabolism of certain hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate has a number of advantages for use in lab experiments. It is relatively inexpensive and easy to synthesize, and it is relatively stable. Additionally, it is non-toxic and has a low solubility in water, which makes it ideal for use in a variety of experiments. However, it is important to note that it is not very soluble in organic solvents, which can limit its usefulness in certain experiments.
Direcciones Futuras
1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate has a number of potential future directions for research. One potential direction is to investigate its potential applications in the synthesis of other compounds and materials. Additionally, it could be used to investigate its potential biochemical and physiological effects, as well as its potential effects on the metabolism of certain hormones. Additionally, it could be used to investigate its potential as an organic catalyst and its potential uses in the synthesis of pharmaceuticals. Lastly, it could be used to investigate its potential as a precursor for the synthesis of polymers, dyes, and other materials.
Métodos De Síntesis
1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate is synthesized through a reaction between 2-methylbenzene-1,2-dicarboxylic acid and 2-hydroxyethyl alcohol, which is catalyzed by sodium hydroxide. The reaction takes place at a temperature of 150-170°C and the reaction time is usually around 6 hours. The reaction yields a product that is a white crystalline powder with a melting point of approximately 140°C.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-hydroxyethyl) 2-methyl benzene-1,2-dicarboxylate involves the esterification of 2-methyl benzene-1,2-dicarboxylic acid with 2-hydroxyethyl alcohol in the presence of a catalyst.", "Starting Materials": [ "2-methyl benzene-1,2-dicarboxylic acid", "2-hydroxyethyl alcohol", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Add 2-methyl benzene-1,2-dicarboxylic acid and 2-hydroxyethyl alcohol to a reaction flask", "Add a catalyst (e.g. sulfuric acid) to the reaction mixture", "Heat the reaction mixture under reflux for several hours", "Allow the reaction mixture to cool and then add water to the mixture", "Extract the product with a suitable organic solvent (e.g. diethyl ether)", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the organic layer under reduced pressure to obtain the desired product" ] } | |
Número CAS |
104513-90-8 |
Fórmula molecular |
C11H12O5 |
Peso molecular |
224.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



